molecular formula C24H19BrN2O3S B2897485 N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide CAS No. 919714-41-3

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B2897485
CAS No.: 919714-41-3
M. Wt: 495.39
InChI Key: KGFQDWQFFFERMO-UHFFFAOYSA-N
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Description

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C24H19BrN2O3S and its molecular weight is 495.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Güzel-Akdemir et al. (2020) outlines the synthesis of new hybrid derivatives that combine 5-sulfamoyl-1H-indole and 4-thiazolidinone groups. These compounds exhibit significant antibacterial activity, highlighting the potential of incorporating the 1H-indole structure for developing new antibacterial agents. The research demonstrates the influence of substituents on antibacterial efficacy, suggesting a promising avenue for further exploration in drug design and synthesis (Güzel-Akdemir, Trawally, Özbek-Babuç, Özbek-Çelik, Ermut, & Özdemir, 2020).

Crystal Structure and Biological Studies

Research by Karanth et al. (2019) on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which include structural elements similar to the compound , showcases the compound's crystal structure and its potential in antibacterial and antioxidant activities. This work underlines the importance of molecular structure analysis in understanding and enhancing the biological activities of such compounds (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Anti-Helicobacter pylori Agents

Carcanague et al. (2002) developed novel structures derived from 2-[[[2-pyridyl]methyl]thio]-1H-benzimidazole, demonstrating potent and selective activities against Helicobacter pylori, a significant gastric pathogen. This research signifies the compound's potential application in treating H. pylori infections, showcasing the critical role of the indole and sulfanyl groups in its efficacy (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).

Synthetic Applications in Cyclisation onto Azoles

Allin et al. (2005) utilized 2-(2-Bromophenyl)ethyl groups, similar in structure to the compound of interest, as building blocks in radical cyclization reactions onto azoles to synthesize new heterocycles. This work highlights the compound's relevance in creating complex molecular architectures, contributing to the development of new materials and pharmaceuticals (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O3S/c25-17-8-5-15(6-9-17)22-23(18-3-1-2-4-19(18)27-22)31-12-11-26-24(28)16-7-10-20-21(13-16)30-14-29-20/h1-10,13,27H,11-12,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFQDWQFFFERMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.